Benzene, methoxymethyl-

Description

Definitional Context and Nomenclature of Methoxymethylated Benzene (B151609) Compounds

"Benzene, methoxymethyl-," also known by its IUPAC name methoxymethylbenzene, is an organic compound with the chemical formula C8H10O. nist.govnih.gov It consists of a benzene ring attached to a methoxymethyl group (-CH2OCH3). This compound is also commonly referred to as benzyl (B1604629) methyl ether. nist.gov The nomenclature can sometimes be a source of confusion, as it is structurally isomeric with, but distinct from, anisole (B1667542) (methoxybenzene), where the methoxy (B1213986) group is directly bonded to the benzene ring. ontosight.ai

The methoxymethyl group itself, often abbreviated as "MOM," is a crucial functional group in organic chemistry. wikipedia.org When this group is part of a larger molecule, it is referred to as a methoxymethyl ether. wikipedia.org The systematic naming of derivatives can become more complex depending on the substitution pattern on the benzene ring. For instance, "Benzene, 1-methoxy-2-(methoxymethyl)-" indicates a benzene ring with a methoxy group at the first position and a methoxymethyl group at the second position. nih.gov

| Systematic Name | Common Name(s) | CAS Registry Number | Molecular Formula |

|---|---|---|---|

| Benzene, (methoxymethyl)- | Benzyl methyl ether, Methoxymethylbenzene, α-Methoxytoluene | 538-86-3 | C8H10O |

| Benzene, 1-methoxy-2-(methoxymethyl)- | - | 21998-86-7 | C9H12O2 |

| Benzene, [(methoxymethoxy)methyl]- | Benzyl methoxymethyl ether | - | C9H12O2 |

Evolution of Research Interest in Benzene, Methoxymethyl- Derivatives

The foundational principles for understanding aromatic ethers like "Benzene, methoxymethyl-" were laid with the development of the Williamson ether synthesis in 1850. This classical method, involving the reaction of an alkoxide with an alkyl halide, remains a cornerstone of ether synthesis.

Early research interest in "Benzene, methoxymethyl-" was likely driven by its utility as a synthetic intermediate. More recent research has explored its potential in more specialized applications. For instance, studies have investigated its synthesis from benzyl alcohol and methanol (B129727) in high-temperature carbonic water, highlighting a greener approach to its production. researchgate.net This method leverages the in-situ generation of carbonic acid to catalyze the etherification reaction. researchgate.net Furthermore, research into the oxidation of benzyl methyl ethers using reagents like N-bromosuccinimide has demonstrated the versatility of these compounds in producing valuable products such as benzaldehyde (B42025) and methyl esters. The ability to control the reaction to achieve either mono- or dibromination by adjusting the amount of N-bromosuccinimide and the reaction temperature showcases the nuanced understanding of its reactivity that has developed over time.

Significance of the Methoxymethyl Moiety in Organic Synthesis and Functional Materials Science

The methoxymethyl (MOM) group is of paramount importance in the field of organic synthesis, primarily for its role as a protecting group for alcohols and amines. adichemistry.comyoutube.com Protecting groups are essential for preventing sensitive functional groups from undergoing unwanted reactions during a multi-step synthesis. The MOM group is typically introduced using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

One of the key advantages of the MOM group is its stability across a wide pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com However, it is sensitive to acidic conditions, which allows for its selective removal. adichemistry.com This cleavage is typically achieved by treatment with a dilute acid, such as hydrochloric acid in methanol. adichemistry.com More recently, milder and more selective methods for MOM deprotection have been developed, such as the use of a zinc bromide and propanethiol mixture, which can cleave MOM ethers in minutes even in the presence of other sensitive groups. thieme-connect.com

Beyond its role as a protecting group, the methoxymethyl moiety and its derivatives are finding applications in materials science. "Benzene, methoxymethyl-" itself is used as a solvent and as a fragrance agent in perfumes. ontosight.aiontosight.ai Its derivatives are also being incorporated into more complex molecular architectures. For example, novel N-methoxymethylated pyrimidine (B1678525) nucleoside mimetics have been synthesized, which could have potential applications in medicinal chemistry. nih.gov The specific properties imparted by the methoxymethyl group, such as solubility and conformational effects, are crucial in the design of these functional molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 122.1644 g/mol | nist.gov |

| Boiling Point | 171-174°C | chemicalbook.com |

| Melting Point | -52.6°C | |

| Density | 0.987 g/cm³ at 25°C | |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether | ontosight.ai |

Properties

CAS No. |

26897-24-5 |

|---|---|

Molecular Formula |

C24H30O3 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

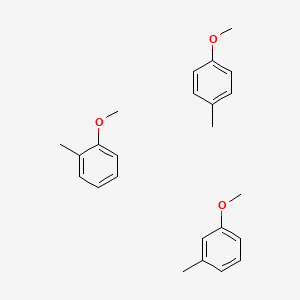

1-methoxy-2-methylbenzene;1-methoxy-3-methylbenzene;1-methoxy-4-methylbenzene |

InChI |

InChI=1S/3C8H10O/c1-7-3-5-8(9-2)6-4-7;1-7-4-3-5-8(6-7)9-2;1-7-5-3-4-6-8(7)9-2/h3*3-6H,1-2H3 |

InChI Key |

NXZAREXCPNRORQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC.CC1=CC(=CC=C1)OC.CC1=CC=CC=C1OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for Benzene, Methoxymethyl and Its Analogues

Direct Functionalization of Aromatic Systems

Direct functionalization strategies aim to introduce the methoxymethyl group onto the benzene (B151609) ring in a single or a few straightforward steps. These methods often involve the activation of the aromatic C-H bond or the use of highly reactive electrophiles.

Electrochemical Catalytic Oxidation for Methoxymethyl Benzene Synthesis

A promising and environmentally conscious approach for the synthesis of methoxymethyl benzene is through the electrochemical catalytic oxidation of toluene (B28343) in the presence of methanol (B129727). This method operates at room temperature and atmospheric pressure, offering a potentially simpler and more feasible alternative to traditional chemical oxidation methods. nih.gov The reaction is typically carried out using a pair of porous graphite plane electrodes. prepchem.comdur.ac.uk

The efficiency and selectivity of the electrochemical synthesis of methoxymethyl benzene can be significantly enhanced by the use of solid acid catalysts. A range of sulfated metal oxides (SO₄²⁻/MₓOᵧ, where M = Fe, Zr, Sn, Ti, and Sb) have been investigated for this purpose. nih.gov Among these, the SO₄²⁻/Fe₂O₃–MoO₃ catalyst has demonstrated notable activity. nih.gov These catalysts are prepared and characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, powder X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) to understand their structural and surface properties. nih.gov The presence of the metal oxide catalyst facilitates the selective oxidation of toluene, leading to the formation of methoxymethyl benzene with selectivities reported to be higher than 75%. nih.gov

Table 1: Performance of Various SO₄²⁻/MₓOᵧ Catalysts in the Electrochemical Synthesis of Methoxymethyl Benzene

| Catalyst (M) | Selectivity for Methoxymethyl Benzene | Reference |

| Fe | >75% | nih.gov |

| Zr | Investigated | nih.gov |

| Sn | Investigated | nih.gov |

| Ti | Investigated | nih.gov |

| Sb | Investigated | nih.gov |

Ionic liquids (ILs) have emerged as effective reaction media for the electrochemical synthesis of methoxymethyl benzene. prepchem.comdur.ac.uk Specifically, 1-butyl-3-methylimidazolium dibutyl phosphate has been prepared and characterized for this application. prepchem.comdur.ac.uk The use of this ionic liquid has been shown to exhibit good catalytic activity, with product yields of methoxymethyl benzene exceeding 56%. prepchem.comdur.ac.uk Ionic liquids offer several advantages in electrochemical synthesis, including high thermal stability, negligible vapor pressure, and good electrochemical stability. prepchem.comdur.ac.uk They can act as both the solvent and the electrolyte, simplifying the reaction setup. tandfonline.com The cation of the ionic liquid is also known to stabilize radical anion intermediates, which can influence the reaction pathway and product distribution. tandfonline.com

The electrochemical synthesis of methoxymethyl benzene from toluene and methanol is believed to proceed through a radical-mediated mechanism. nih.govprepchem.comdur.ac.uk Experimental evidence from techniques such as ultraviolet-visible (UV-vis) spectroscopy and X-ray photoelectron spectroscopy (XPS) supports the formation of radical cations during the reaction. nih.gov A proposed mechanism involves the anodic oxidation of toluene to form a radical cation. This reactive intermediate then reacts with methanol to form the methoxymethyl benzene product. nih.gov Another proposed pathway suggests a free radical reaction mechanism. prepchem.comdur.ac.uk The electrochemical process can be monitored using techniques like cyclic voltammetry (CV) and the products analyzed by gas chromatography/mass spectrometry (GC/MS). prepchem.comdur.ac.uk

Alkylation and Methoxylation Reactions for Introducing Methoxymethyl Groups

The introduction of a methoxymethyl group onto a benzene ring can also be achieved through electrophilic aromatic substitution reactions, specifically variations of alkylation and subsequent methoxylation. A common strategy involves a two-step process: chloromethylation followed by methoxylation.

The chloromethylation of benzene can be accomplished through the Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org This reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. wikipedia.org Alternatively, chloromethyl methyl ether (CH₃OCH₂Cl) can be used as the chloromethylating agent. wikipedia.org The resulting benzyl (B1604629) chloride or its derivatives can then be converted to methoxymethyl benzene by reaction with sodium methoxide. prepchem.com

Indirect Synthetic Routes via Precursors

Indirect synthetic routes to methoxymethyl benzene involve the preparation of a precursor molecule that is subsequently converted to the final product. A common strategy involves the synthesis of benzyl alcohol or a benzyl halide, followed by an etherification step.

For instance, benzyl alcohol can be synthesized through various methods and then subsequently etherified with methanol under acidic conditions or by using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide in methanol to chemoselectively form the methyl ether. organic-chemistry.org Another approach involves the preparation of a benzyl halide, such as benzyl chloride or benzyl bromide, which can then be reacted with sodium methoxide in methanol to yield methoxymethyl benzene via a Williamson ether synthesis. prepchem.com This method is particularly useful for introducing the methoxymethyl group onto substituted benzene rings, as demonstrated by the synthesis of 1-(methoxymethyl)-3-nitrobenzene from 3-nitrobenzyl chloride and sodium methoxide. prepchem.com

Table 2: Comparison of Synthetic Routes to Methoxymethyl Benzene

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

| Direct Electrochemical Oxidation | Toluene, Methanol, Metal Oxide Catalyst, Ionic Liquid | Mild reaction conditions, Potentially environmentally friendly | Requires specialized electrochemical setup |

| Direct Alkylation/Methoxylation | Benzene, Formaldehyde/HCl or Chloromethyl methyl ether, Sodium methoxide | Utilizes well-established reaction types | May involve carcinogenic reagents like chloromethyl methyl ether |

| Indirect Route via Benzyl Alcohol | Benzyl alcohol, Methanol, Acid catalyst or other activating agents | Can be chemoselective | Requires pre-synthesis of the benzyl alcohol precursor |

| Indirect Route via Benzyl Halide | Benzyl halide, Sodium methoxide | Generally high-yielding Williamson ether synthesis | Requires pre-synthesis of the benzyl halide precursor |

Nucleophilic Substitution Reactions for Methoxymethyl Group Incorporation

The incorporation of a methoxymethyl (MOM) group onto a benzene ring or its analogues is frequently achieved through nucleophilic substitution reactions. A common and versatile method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In this context, a deprotonated phenol (a phenoxide) acts as the nucleophile, attacking an electrophilic source of the methoxymethyl group, such as chloromethyl methyl ether (MOMCl). orgsyn.orgyoutube.com

This reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen of the phenoxide attacks the electrophilic carbon of the chloromethyl methyl ether, displacing the chloride leaving group in a single, concerted step. wikipedia.org For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. byjus.commasterorganicchemistry.com Chloromethyl methyl ether fits this requirement well.

The general reaction can be summarized as follows:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + CH₃OCH₂Cl → Ar-OCH₂OCH₃ + Cl⁻

The choice of base to deprotonate the phenol is crucial and can influence the reaction's success. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed to generate the alkoxide quantitatively. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile.

An alternative approach involves the use of phase-transfer catalysis. In this method, a quaternary ammonium (B1175870) salt is used to transport the phenoxide from an aqueous or solid phase into an organic phase where it can react with the chloromethyl methyl ether. This technique can be advantageous for its milder reaction conditions and easier work-up procedures.

The scope of the Williamson ether synthesis is broad, allowing for the preparation of a wide variety of symmetrical and asymmetrical ethers. wikipedia.org This method is not only used in laboratory settings but also has industrial applications for the synthesis of ethers. byjus.com

Generation of α-Halo Ethers from Acetals and Alcohols

α-Halo ethers, particularly chloromethyl methyl ether (MOMCl), are key reagents for introducing the methoxymethyl group. These compounds can be synthesized from acetals or alcohols. A rapid and efficient method for preparing chloromethyl methyl ether and other haloalkyl ethers involves the use of zinc(II) salts as catalysts in the reaction between acetals and acid halides. organic-chemistry.org This approach can achieve near-quantitative yields in a short timeframe (1-4 hours) with very low catalyst loading (0.01 mol%). organic-chemistry.org

The reaction of dimethoxymethane (an acetal) with an acid halide, such as acetyl chloride, in the presence of a catalytic amount of a zinc(II) salt (e.g., Zn(OTf)₂, ZnBr₂, or Zn(OAc)₂) generates chloromethyl methyl ether. orgsyn.orgorganic-chemistry.org

CH₂(OCH₃)₂ + CH₃COCl --(Zn(II) catalyst)--> CH₃OCH₂Cl + CH₃COOCH₃

This in-situ generation of MOMCl is particularly advantageous as it minimizes the handling of the carcinogenic α-halo ether. organic-chemistry.org The resulting solution containing the chloromethyl methyl ether can often be used directly in subsequent reactions without purification. organic-chemistry.org

Another established method for preparing α-halo ethers is from an alcohol, formaldehyde (or a source thereof like paraformaldehyde or trioxane), and a hydrogen halide. orgsyn.org For instance, benzyl chloromethyl ether can be prepared from benzyl alcohol, aqueous formaldehyde, and hydrogen chloride. orgsyn.org

The synthesis of chloromethyl ethers has also been attempted from higher molecular weight alcohols using paraformaldehyde and dry hydrogen chloride. gatech.edu

Protecting Group Strategies for Alcohols and Carbonyls

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and, to a lesser extent, carbonyl compounds in organic synthesis. Its popularity stems from its ease of introduction, stability to a range of reaction conditions, and relatively straightforward removal.

Protection of Alcohols:

Alcohols are converted to their corresponding MOM ethers by reaction with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. orgsyn.org Diisopropylethylamine (Hünig's base) is a commonly used base for this transformation. orgsyn.org

R-OH + CH₃OCH₂Cl + (i-Pr)₂NEt → R-OCH₂OCH₃ + (i-Pr)₂NEt·HCl

The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at or below room temperature. The MOM ether is generally stable to strong bases, nucleophiles, and reducing agents, making it suitable for multi-step syntheses.

Deprotection of the MOM group is usually achieved under acidic conditions. Treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, in a protic solvent like methanol or water, readily cleaves the acetal linkage to regenerate the alcohol.

Protection of Carbonyls:

While less common than for alcohols, the methoxymethyl group can also be used to protect carbonyl compounds, typically by converting them to the corresponding acetal or ketal. This strategy is often employed when the carbonyl group needs to be shielded from nucleophilic attack or reduction.

The formation of a methoxymethyl acetal can be achieved by reacting the carbonyl compound with methanol in the presence of an acid catalyst to form the dimethyl acetal, which can then be further manipulated if necessary. However, direct protection with a methoxymethyl group is less straightforward than for alcohols.

The stability of the MOM group under various conditions makes it a valuable tool in the synthetic chemist's arsenal, allowing for the selective transformation of other functional groups within a complex molecule.

Synthesis of Substituted Benzene, Methoxymethyl- Derivatives

Approaches to Halogenated Methoxymethylbenzenes

The synthesis of halogenated methoxymethylbenzenes can be achieved through several synthetic routes. One common approach is the direct halogenation of methoxymethylbenzene. This electrophilic aromatic substitution reaction typically employs elemental halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). The methoxymethyl group is an ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. Therefore, the halogenation will primarily occur at the positions ortho and para to the methoxymethyl group.

Another strategy involves the methoxymethylation of a pre-halogenated benzene derivative. For example, a halophenol can be deprotonated with a base to form the corresponding phenoxide, which then undergoes a Williamson ether synthesis with chloromethyl methyl ether to yield the halogenated methoxymethylbenzene. orgsyn.org This method provides better regiochemical control, as the position of the halogen is predetermined by the starting material.

Furthermore, Sandmeyer or related reactions can be employed to introduce a halogen at a specific position on the benzene ring. This involves the diazotization of an aminomethoxymethylbenzene, followed by treatment with a copper(I) halide (CuCl, CuBr) or potassium iodide (KI).

Synthesis of Aminated and Nitrated Methoxymethylbenzene Compounds

The introduction of amino and nitro groups onto the methoxymethylbenzene scaffold is typically achieved through electrophilic aromatic substitution reactions.

Nitration:

Nitration of methoxymethylbenzene is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The methoxymethyl group, being an ortho-, para-director, will direct the incoming nitro group to these positions. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-nitration and side reactions.

Amination:

Direct amination of the aromatic ring is challenging. Therefore, aminated methoxymethylbenzene compounds are usually synthesized by the reduction of the corresponding nitro derivatives. The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron in acetic acid.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the benzene ring is sufficiently activated with strong electron-withdrawing groups. chemistrysteps.com For instance, a methoxyarene with a nitro group positioned ortho or para to a leaving group can undergo substitution with an amine. masterorganicchemistry.com In some cases, a methoxy (B1213986) group itself can act as a leaving group in nucleophilic amination reactions, particularly in the presence of reagents like a sodium hydride-iodide composite. ntu.edu.sg

Construction of Ethynyl- and Propenyloxy-Substituted Methoxymethylbenzenes

The synthesis of ethynyl- and propenyloxy-substituted methoxymethylbenzenes involves the introduction of these specific functional groups onto the methoxymethylbenzene core.

Ethynyl-Substituted Derivatives:

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. To synthesize an ethynyl-substituted methoxymethylbenzene, a halogenated methoxymethylbenzene (e.g., bromo- or iodomethoxymethylbenzene) can be coupled with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group can then be removed under mild conditions to yield the terminal ethynyl group.

An alternative approach involves the reaction of a lithiated methoxymethylbenzene with an appropriate electrophile. For example, ortho-lithiation of methoxymethylbenzene, followed by quenching with an electrophilic source of the ethynyl group, can provide the desired product.

Propenyloxy-Substituted Derivatives:

The synthesis of propenyloxy-substituted methoxymethylbenzenes can be achieved through a Williamson ether synthesis. A methoxymethyl-substituted phenol is first deprotonated with a suitable base to form the phenoxide. This nucleophile is then reacted with an allyl halide, such as allyl bromide or allyl chloride, to form the corresponding allyl ether.

Subsequent isomerization of the allyl group to a propenyl group can be accomplished using a base, such as potassium tert-butoxide, or a transition metal catalyst.

The choice of synthetic route for these derivatives will depend on the desired substitution pattern, the availability of starting materials, and the compatibility of the functional groups with the reaction conditions.

Multi-Step Synthesis of Complex Polycyclic Aromatic Systems Incorporating Methoxymethyl Units

The incorporation of methoxymethyl units into complex polycyclic aromatic systems presents a synthetic challenge that requires multi-step strategies. These strategies can be broadly categorized into two approaches: the introduction of the methoxymethyl group onto a pre-existing polycyclic aromatic hydrocarbon (PAH) core, or the use of a methoxymethyl-substituted building block in the construction of the polycyclic system.

One common strategy involves the functionalization of a readily available PAH. For instance, a hydroxymethyl group can be introduced onto the aromatic ring through various methods, such as the reaction with formaldehyde in the presence of an acid catalyst. This hydroxymethylated PAH can then be converted to the corresponding methoxymethyl derivative by etherification with methanol under acidic conditions.

Alternatively, a methoxymethyl-substituted aromatic compound can be used as a precursor in the synthesis of a more complex polycyclic system. For example, a methoxymethyl-substituted benzene or naphthalene derivative can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with appropriately functionalized aromatic partners to build up the desired polycyclic framework. Another approach is the use of annulation reactions, where a ring is fused onto an existing aromatic system. A methoxymethyl-substituted reactant can be designed to participate in such cyclization reactions, thereby incorporating the methoxymethyl unit into the final complex structure.

The synthesis of heteroatom-containing polycyclic aromatic hydrocarbons (H-PAHs) with alkyl and aryl substitutions has been demonstrated through key steps involving polysubstituted olefin formation and cyclization nih.gov. While not explicitly detailing methoxymethyl incorporation, these synthetic routes provide a template for how a methoxymethyl-substituted precursor could be utilized in the formation of complex polycyclic systems.

Catalytic Systems in the Synthesis of Benzene, Methoxymethyl-

Catalysis plays a crucial role in the efficient and selective synthesis of "Benzene, methoxymethyl-" and its analogues. Both heterogeneous and homogeneous catalytic systems have been developed to facilitate the key bond-forming reactions, with an increasing emphasis on catalyst reusability and adherence to green chemistry principles.

Heterogeneous Catalysis Development and Optimization

Heterogeneous catalysts are widely employed in the synthesis of "Benzene, methoxymethyl-" due to their ease of separation from the reaction mixture and potential for reuse. The development and optimization of these catalysts focus on enhancing activity, selectivity, and stability.

Solid acid catalysts, such as zeolites and sulfated metal oxides, are commonly used for the alkoxymethylation of aromatic compounds. For instance, a series of SO₄²⁻/MₓOᵧ (where M = Fe, Zr, Sn, Ti, and Sb) solid superacid catalysts have been prepared and investigated for the synthesis of methoxymethyl benzene from the electrochemical reaction of toluene with methanol acs.org. These catalysts facilitate the reaction under mild conditions, and their performance is influenced by the nature of the metal oxide support.

The optimization of heterogeneous catalysts often involves tuning their acidic properties, pore structure, and surface area. For example, in the context of hyper-cross-linked polymers synthesized from benzyl methyl ethers, the choice of a solid acid catalyst like p-toluenesulfonic acid allows for efficient polymerization and catalyst recovery univie.ac.atacs.orgresearchgate.net. The textural properties of the resulting polymers, such as their micro- and mesoporosity, are influenced by the catalytic system employed univie.ac.atresearchgate.net.

The following table summarizes the performance of different heterogeneous catalysts in the synthesis of "Benzene, methoxymethyl-" or related reactions.

| Catalyst | Reactants | Product | Selectivity (%) | Reference |

| SO₄²⁻/Fe₂O₃ | Toluene, Methanol | Methoxymethyl benzene | >75 | acs.org |

| SO₄²⁻/ZrO₂ | Toluene, Methanol | Methoxymethyl benzene | >75 | acs.org |

| SO₄²⁻/SnO₂ | Toluene, Methanol | Methoxymethyl benzene | >75 | acs.org |

| SO₄²⁻/TiO₂ | Toluene, Methanol | Methoxymethyl benzene | >75 | acs.org |

| SO₄²⁻/Sb₂O₅ | Toluene, Methanol | Methoxymethyl benzene | >75 | acs.org |

Homogeneous Catalysis for Alkoxymethylation

Homogeneous catalysts offer high activity and selectivity in the alkoxymethylation of aromatic compounds due to their well-defined active sites. Various metal complexes and organocatalysts have been explored for these transformations.

For instance, selective alkoxymethylation has been achieved using an iminodiacetic acid catalyst mdpi.com. The selectivity of the reaction was found to be dependent on the reaction time, with shorter reaction times favoring the formation of less-substituted products mdpi.com. This highlights the level of control that can be achieved with homogeneous catalytic systems.

Recent advances in homogeneous catalysis have also focused on the development of metal-ligand cooperative systems for various transformations, including those involving aromatic compounds mdpi.com. While not specific to methoxymethylation, these principles can be applied to the design of novel catalysts for the synthesis of "Benzene, methoxymethyl-". The following table provides examples of homogeneous catalysts used in alkoxymethylation reactions.

| Catalyst | Reactants | Product | Key Features | Reference |

| Iminodiacetic acid | Resorcinarenes | Alkoxymethylated resorcinarenes | Selectivity driven by reaction time | mdpi.com |

| Chiral phosphoric acid (R)-TRIP | Indoles, Aromatic acetals | Chiral ethers | Good enantioselectivity and yield | mdpi.com |

Studies on Catalyst Reusability and Green Chemistry Principles

The sustainability of chemical processes is a growing concern, leading to increased research into catalyst reusability and the application of green chemistry principles in the synthesis of "Benzene, methoxymethyl-".

Catalyst Reusability: The ability to recover and reuse a catalyst is a key aspect of sustainable synthesis. In the context of heterogeneous catalysis, solid catalysts can often be separated by simple filtration and reused for multiple reaction cycles. For example, in the synthesis of hyper-cross-linked polymers from benzyl methyl ethers using p-toluenesulfonic acid as a catalyst, recovery rates of over 80% were achieved, and the catalyst could be reused for at least three cycles without a significant loss of activity univie.ac.atacs.orgresearchgate.net.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes unsw.edu.aunih.govuniv-rennes.frnih.govresearchgate.net. In the synthesis of "Benzene, methoxymethyl-," these principles can be applied in several ways:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste nih.gov.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives. For example, some syntheses can be performed in water or under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The electrochemical synthesis of methoxymethyl benzene at room temperature and standard atmosphere is an example of this principle in practice acs.org.

The development of catalytic systems that are both highly efficient and adhere to the principles of green chemistry is an ongoing area of research in the synthesis of "Benzene, methoxymethyl-" and its analogues.

Iii. Chemical Reactivity and Mechanistic Pathways of Benzene, Methoxymethyl

Reactions of the Methoxymethyl Functionality

The methoxymethyl (MOM) group is frequently employed as a protecting group for alcohols and phenols in organic synthesis due to its stability in a range of conditions. wikipedia.orgadichemistry.com Its reactivity is centered around the ether linkage, which can be cleaved under specific conditions.

Acid-Catalyzed Cleavage and Deprotection

The cleavage of methoxymethyl ethers is most commonly achieved through acid catalysis. Strong acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃) can effectively break the C-O bond of the ether. masterorganicchemistry.com The reaction mechanism typically involves the protonation of the ether oxygen, which makes the leaving group (methanol) more stable. masterorganicchemistry.com This is followed by either an Sₙ1 or Sₙ2 nucleophilic attack, depending on the structure of the substrate. masterorganicchemistry.com For primary alcohols, the Sₙ2 pathway is favored, while for tertiary alcohols, the Sₙ1 pathway is more common. masterorganicchemistry.com

A variety of acidic reagents can be used for the deprotection of MOM ethers. These include:

Brønsted acids: Hydrochloric acid in methanol (B129727) is a common and effective method for removing the MOM group. adichemistry.com

Lewis acids: Zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) offers a rapid and efficient method for deprotection, often taking less than ten minutes with high yields and selectivity. researchgate.net Bismuth trichloride (B1173362) (BiCl₃) is another effective Lewis acid catalyst for the cleavage of MOM ethers and esters. rsc.org

Silylating agents: Trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl can be used for the chemoselective deprotection of aromatic MOM ethers. nih.govacs.org This method is particularly mild and does not require strongly acidic conditions. nih.gov

The choice of reagent and reaction conditions can allow for selective deprotection of MOM ethers in the presence of other protecting groups. For instance, iodine in methanol has been shown to selectively cleave ortho-methoxymethyl ethers over their para-isomers. researchgate.netresearchgate.net

Table 1: Reagents for Acid-Catalyzed Cleavage of Methoxymethyl Ethers

| Reagent/Catalyst | Conditions | Substrate Type | Notes |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Methanol, reflux | Alcohols | General and common method. adichemistry.com |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane | Primary, secondary, and tertiary alcohols; phenols | Rapid and high-yielding. researchgate.net |

| Bismuth Trichloride (BiCl₃) | Acetonitrile (B52724)/water | Alkyl, alkenyl, alkynyl, benzyl (B1604629), and anthracene (B1667546) MOM ethers; MOM esters | Effective for a variety of substrates. rsc.org |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile | Aromatic MOM ethers | Mild and non-acidic conditions. nih.govacs.org |

| Iodine (I₂) | Methanol | ortho-Methoxymethyl ethers | Selective for ortho isomers. researchgate.netresearchgate.net |

| Silica-Supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄-SiO₂) | Dichloromethane, room temperature | Phenolic MOM ethers | Heterogeneous catalyst, simple workup. organic-chemistry.org |

Selective Oxidation Reactions of the Methoxymethyl Group

The methoxymethyl group in Benzene (B151609), methoxymethyl- can undergo selective oxidation to produce benzaldehyde (B42025). This transformation is a key reaction in organic synthesis. The oxidation can be achieved using various oxidizing agents and conditions. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed oxidative cleavage with sodium bromate (B103136) is a known method for cleaving alkyl and silyl (B83357) ethers. masterorganicchemistry.com The metabolic oxidation of alkoxy groups, such as the methoxy (B1213986) group in Benzene, methoxymethyl-, can also lead to the formation of hydroxy groups, a process often catalyzed by cytochrome P450 (CYP) isoenzymes in biological systems. nih.gov

Metal-Mediated Cleavage of Methoxymethyl Ethers and Esters

In addition to acid-catalyzed methods, metal-mediated reactions can also be employed for the cleavage of methoxymethyl ethers. Nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, have been utilized for the cleavage of the C(sp²)–O(alkyl) bond in aryl methyl ethers. rsc.org These reactions typically involve the use of Grignard reagents. rsc.org Studies have also investigated the activation of dimethyl ether by transition metal ions like iron, cobalt, nickel, and copper, providing insights into the catalytic properties of metals in C–O bond cleavage. acs.org

Reactions of the Benzene Ring and Other Substituents

The benzene ring of Benzene, methoxymethyl- is susceptible to electrophilic aromatic substitution reactions, and the presence of substituents on the ring can influence its reactivity and the position of further substitution.

Nucleophilic Substitution Reactions on Adjacent Halogenated Groups

When the benzene ring of Benzene, methoxymethyl- is substituted with a halogen, nucleophilic aromatic substitution can occur. The reactivity of aryl halides towards nucleophilic substitution is generally low but can be significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group, at the ortho and para positions relative to the halogen. libretexts.org The reaction proceeds through a two-step mechanism involving the initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate, followed by the elimination of the halide ion. libretexts.org

In the case of benzylic halides, which have a halogen on the methyl group of the methoxymethyl functionality, nucleophilic substitution occurs readily. ucalgary.ca Primary benzylic halides typically react via an Sₙ2 pathway, while secondary and tertiary benzylic halides favor an Sₙ1 pathway due to the formation of a resonance-stabilized carbocation. ucalgary.ca

Reduction Reactions of Halogenated and Nitro Substituents

Halogen and nitro substituents on the benzene ring of Benzene, methoxymethyl- can be reduced to other functional groups. The reduction of a nitro group to an amino group is a common transformation in organic synthesis. The presence of a nitro group deactivates the benzene ring towards electrophilic substitution. msu.edu

Hydrogenation of the benzene ring itself can be achieved using catalysts like platinum, palladium, or nickel at high pressure, resulting in the formation of a cyclohexane (B81311) ring. libretexts.org

Electrophilic Aromatic Substitution Reactivity

The methoxymethyl group (-CH₂OCH₃) on a benzene ring influences the reactivity and orientation of electrophilic aromatic substitution (EAS) reactions. This substituent acts as an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. lumenlearning.comlibretexts.org The activation arises from the electron-donating nature of the group, which enriches the electron density of the aromatic ring, making it more attractive to electrophiles. lumenlearning.comwikipedia.org

The methoxymethyl group is an ortho, para-director. youtube.comlibretexts.orgmasterorganicchemistry.com This directing effect is attributed to the stabilization of the cationic intermediate, known as the sigma complex or arenium ion, which is formed during the reaction. libretexts.orgbyjus.com When the electrophile attacks the ortho or para positions, a resonance structure can be drawn where the oxygen atom of the methoxymethyl group donates a lone pair of electrons to the carbocation, thereby stabilizing it. youtube.comlibretexts.org This additional resonance stabilization is not possible when the electrophile attacks the meta position. Consequently, the activation energies for ortho and para attack are lower, leading to the preferential formation of these isomers. stackexchange.com

While both ortho and para products are formed, the para isomer is often the major product due to steric hindrance at the ortho positions, which are closer to the substituent. stackexchange.com The relative yields of ortho and para products can be influenced by the size of the electrophile and the reaction conditions.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electron system of the benzene ring, leading to the formation of the resonance-stabilized sigma complex. This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation of the sigma complex to restore the aromaticity of the ring. byjus.commasterorganicchemistry.com

Advanced Mechanistic Investigations

The reaction mechanisms of radical cations derived from Benzene, methoxymethyl- (also known as benzyl methyl ether) have been a subject of detailed investigation. These reactive intermediates can be generated through processes such as photoinduced one-electron oxidation or reaction with strong oxidizing agents. acs.orgcapes.gov.br

Studies involving the photo-oxidation of benzyl methyl sulfides, which are structurally related to benzyl methyl ethers, have provided insights into the behavior of these radical cations. acs.org Upon formation, the sulfide (B99878) radical cations can undergo deprotonation, leading to the formation of the corresponding benzaldehyde. acs.org Laser flash photolysis studies have shown the efficient formation of sulfide radical cations, which can exist in a dimeric form. acs.org At longer timescales, the absorption signal of the dimer radical cation is replaced by that of a thionium (B1214772) ion, which is a (α-thio)benzyl cation. acs.org This indicates that the reaction proceeds through the oxidation of the benzyl radical.

In the context of Benzene, methoxymethyl-, oxidation can be initiated by hydrogen atom abstraction from the benzylic position, followed by a single electron transfer from the resulting radical. siu.edu This process can lead to the formation of either aldehydes or esters depending on the reaction conditions. For instance, oxidation with N-bromosuccinimide (NBS) can selectively yield either aromatic aldehydes or aromatic methyl esters by controlling the amount of NBS and the reaction temperature. nih.govnih.gov The proposed mechanism involves the initial formation of a monobromo intermediate. nih.gov At higher temperatures, this intermediate can break down to form an aldehyde. Alternatively, it can undergo a second free-radical bromination to form a dibromo intermediate, which upon hydrolysis, yields the corresponding ester. nih.gov

The table below summarizes the selective oxidation of various substituted benzyl methyl ethers to either aldehydes or esters using NBS.

| Substituent on Benzene Ring | Product (Aldehyde) | Yield (%) - Aldehyde Formation | Product (Ester) | Yield (%) - Ester Formation |

|---|---|---|---|---|

| H | Benzaldehyde | Moderate | Methyl benzoate | High |

| o-CH₃ | o-Tolualdehyde | Moderate | Methyl 2-methylbenzoate | High |

| p-CH₃ | p-Tolualdehyde | Moderate | Methyl 4-methylbenzoate | High |

| m-NO₂ | m-Nitrobenzaldehyde | - | Methyl 3-nitrobenzoate | High |

| p-Cl | p-Chlorobenzaldehyde | Moderate | Methyl 4-chlorobenzoate | High |

Detailed Studies of Cascade Cyclization Reactions (e.g., Schmittel Cyclization)

While direct involvement of Benzene, methoxymethyl- in Schmittel cyclization is not extensively documented in the provided search results, the principles of this and other cascade cyclization reactions offer a framework for understanding potential complex transformations. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of complex molecular architectures from simple starting materials. nih.govwikipedia.org

The Schmittel cyclization is a thermal reaction of enyne-allenes that can proceed through either a concerted or a stepwise mechanism involving diradical intermediates. rsc.orgcomporgchem.com Computational and experimental studies, including kinetic isotope effects, have been used to elucidate the mechanistic details. comporgchem.com These studies have shown that substituents can influence the reaction pathway, shifting it between concerted and stepwise mechanisms. comporgchem.com The concept of a "broad transition state zone" has been proposed, where trajectories can lead to either the concerted product or the diradical intermediate. comporgchem.com

In a broader context, cascade cyclizations can be initiated by various means, including radical generation. wikipedia.org Radical cyclization reactions typically involve three steps: selective radical generation, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to convert the cyclized radical into a stable product. wikipedia.org These reactions are often highly efficient for forming five- and six-membered rings. wikipedia.org

Other types of cascade reactions include those mediated by bases, which can involve a series of Michael additions and aldol (B89426) condensations to form multiple rings and stereocenters in a single operation. nih.gov The choice of base and solvent can be critical in directing the reaction towards the desired product. nih.gov Additionally, transition metals like iridium can catalyze cyclization reactions involving C-H activation steps. rsc.org Aza-Prins cyclizations, which involve the reaction of an iminium ion with an alkene, represent another class of powerful cascade reactions for the synthesis of complex nitrogen-containing heterocycles. acs.orgacs.org

The regioselectivity in reactions of Benzene, methoxymethyl- is prominently observed in electrophilic aromatic substitution, where the methoxymethyl group directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This is a consequence of the electronic properties of the substituent, which stabilizes the cationic intermediates formed during attack at these positions. libretexts.org

Stereoselectivity becomes a key consideration in reactions where new stereocenters are formed. For instance, in the intramolecular SN' cyclization of alkyllithium reagents onto methoxy alkenes, the configuration of the product is determined by the stereochemical course of the cyclization. nih.gov Studies have shown that these reactions can proceed with high syn-SN' selectivity, meaning the nucleophile adds to the same face of the double bond as the leaving group departs. nih.gov In certain systems, a "spiro ether effect" can dominate the stereoselectivity, leading to the formation of a product where the newly formed alkene is cis to the ring oxygen. nih.gov The interplay between factors like syn-SN' selectivity, the spiroether effect, and the preference for forming the more stable E-alkene determines the final stereochemical outcome. nih.gov

In the context of cascade reactions, the stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the specific mechanism of the cyclization steps. For example, in aza-Prins cyclizations, the geometry of the iminium ion and the alkene can influence the stereochemical outcome of the ring-forming step. acs.org Similarly, in radical cyclizations, the stereoselectivity can be influenced by the conformation of the transition state leading to the cyclized radical.

Substituent effects play a crucial role in determining the reactivity and mechanistic pathways of reactions involving Benzene, methoxymethyl- and its derivatives. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly influence reaction rates and the stability of intermediates. lumenlearning.comnih.gov

In electrophilic aromatic substitution, electron-donating groups, like the methoxymethyl group, activate the benzene ring and accelerate the reaction, while electron-withdrawing groups deactivate the ring and slow down the reaction. lumenlearning.comlibretexts.org This is because electron-donating groups stabilize the positively charged sigma complex intermediate, lowering the activation energy of the rate-determining step. libretexts.org

The Hammett equation provides a quantitative way to correlate the effect of meta- and para-substituents on the rates and equilibrium constants of reactions of aromatic compounds. pharmacy180.comwikipedia.orgoxfordreference.com The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and a negative charge is built up in the transition state. wikipedia.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups and a positive charge is developed in the transition state. The linearity of a Hammett plot (log(k/k₀) vs. σ) suggests that the reaction mechanism is consistent across the series of substituted reactants. pharmacy180.com

The influence of substituents is not limited to electrophilic aromatic substitution. In the oxidation of benzyl methyl ethers, electron-deficient aromatic rings undergo oxidative ester formation more rapidly, while electron-rich systems may favor the formation of the aldehyde. nih.gov In Schmittel cyclizations of enyne-allenes, substituents can alter the shape of the transition state zone, thereby influencing whether the reaction proceeds through a concerted or stepwise pathway. comporgchem.com Furthermore, theoretical studies on methylxanthines have shown that increasing the number of methyl substituents (electron-donating groups) increases the gas phase basicity. nih.gov

The following table provides Hammett substituent constants (σ) for various groups, illustrating their electronic effects.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -OCH₃ | 0.12 | -0.27 | Electron-donating (by resonance) |

| -CH₃ | -0.07 | -0.17 | Electron-donating (by induction) |

| -Cl | 0.37 | 0.23 | Electron-withdrawing (by induction) |

| -CN | 0.56 | 0.66 | Electron-withdrawing |

| -NO₂ | 0.71 | 0.78 | Strongly electron-withdrawing |

Iv. Advanced Spectroscopic and Analytical Characterization of Benzene, Methoxymethyl

Mass Spectrometry for Molecular Characterization and Fragmentation Studies

Mass spectrometry stands as a cornerstone for the molecular analysis of Benzene (B151609), methoxymethyl-. Different ionization techniques offer unique perspectives on its structure and reactivity.

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry where a high-energy beam of atoms, typically an inert gas like argon or xenon, strikes a sample mixed in a non-volatile liquid matrix. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase and ionized. libretexts.org FAB is particularly useful for analyzing thermally labile compounds and can produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.orglibretexts.org

In the study of 4-substituted-1-(methoxymethyl)benzene derivatives, positive ion FAB mass spectrometry revealed a characteristic peak for the hydride-eliminated molecule, [M-H]⁺. nih.gov To investigate the mechanism of this hydride elimination, researchers synthesized a deuterated version of 4-methoxy-1-(methoxymethyl)benzene with two deuterium (B1214612) atoms on the methylene (B1212753) group. nih.gov Analysis of this labeled compound helped to pinpoint the site of hydride elimination. nih.gov The appearance of the [M-H]⁺ ion is a known phenomenon for certain classes of organic compounds under positive FAB conditions and is a subject of mechanistic investigation. nih.gov

Table 1: Key Ions Observed in FAB Mass Spectrometry of 4-methoxy-1-(methoxymethyl)benzene

| Ion | m/z (mass-to-charge ratio) | Ionization Mode | Significance |

|---|---|---|---|

| [M-H]⁺ | 151 | Positive | Indicates hydride elimination from the molecule. nih.gov |

| [M-H]⁻ | 151 | Negative | Deprotonated molecule observed in negative ion mode. nih.gov |

This table summarizes the principal ions identified in the mass spectrometric analysis of 4-methoxy-1-(methoxymethyl)benzene, highlighting the different species generated under various ionization conditions.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding gas-phase molecules with high-energy electrons. creative-proteomics.comwikipedia.org This high energy leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure, which is highly useful for identification. creative-proteomics.com For Benzene, methoxymethyl-, the molecular ion peak (M⁺·) is observed at an m/z of 152 in the EI mass spectrum, confirming its molecular weight. nih.gov

Chemical Ionization (CI) is a softer ionization technique compared to EI and is often used when the molecular ion is not observed with EI due to excessive fragmentation. While not extensively detailed for Benzene, methoxymethyl- in the provided context, CI is generally used in conjunction with EI for a more complete mass spectral analysis, particularly for determining the molecular weight of fragile compounds. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful combination where gas chromatography separates a mixture into its individual components, which are then introduced one by one into the mass spectrometer for identification. creative-proteomics.com This technique is crucial for the analysis of regioisomers, which are compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. nih.govnih.gov

In the analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, capillary gas chromatography effectively separated the ortho-, meta-, and para-isomers. nih.gov The elution order was found to be dependent on the molecular linearity, with the ortho-isomer eluting first and the para-isomer having the longest retention time. nih.gov Similarly, for regioisomeric methyl methoxymethylbenzoates, GC-MS with an Rtx-5 stationary phase was used to separate the isomers. researchgate.net

The electron impact mass spectra of these regioisomers often show similar major fragment ions, making chromatographic separation essential for unambiguous identification. nih.govpsu.edu However, subtle differences in the relative abundances of fragment ions can sometimes aid in their differentiation. nih.gov

Vibrational and Electronic Spectroscopic Techniques

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule provide complementary information to mass spectrometry, focusing on functional groups and electronic structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of molecules. nih.gov It is highly effective for identifying the functional groups present in a compound and for studying the interactions between molecules and surfaces, such as catalysts. uninsubria.itresearchgate.net The IR spectrum of Benzene, methoxymethyl- in the gas phase is available in the NIST Chemistry WebBook, providing a reference for its characteristic vibrational frequencies. nist.gov

In studies involving catalysts, FT-IR can be used to investigate the nature of the interaction between a substrate and the catalyst surface. For example, in the study of methoxy-substituted benzenes adsorbed on solid acid catalysts like zeolite BEA and γ-alumina, FT-IR data revealed how the orientation of the molecule on the catalyst surface is influenced by its structure. uninsubria.it For 1,2-dimethoxybenzene, a related compound, the planar structure allows the benzene ring to interact directly with the catalyst surface. uninsubria.it

Table 2: Application of FT-IR in Catalyst Studies

| Substrate | Catalyst | Observation from FT-IR | Implication |

|---|---|---|---|

| 1,2-dimethoxybenzene | Zeolite BEA, γ-alumina | Molecule orients parallel to the catalyst surface with direct interaction of the benzene ring. uninsubria.it | Facilitates catalytic reactions like alkylation. |

This table illustrates how FT-IR spectroscopy is used to understand the interaction of methoxy-substituted benzenes with solid acid catalysts, providing insights into their reactivity.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to the promotion of electrons from the ground state to higher energy excited states. thermofisher.com This technique provides information about the electronic structure of a molecule and is a powerful tool for monitoring the progress of chemical reactions by tracking the concentration changes of reactants, intermediates, and products. spectroscopyonline.comuu.nl

The absorbance measured in UV-Vis spectroscopy is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. thermofisher.comsci-hub.se This relationship allows for quantitative analysis and the determination of reaction kinetics. spectroscopyonline.com For reactions involving Benzene, methoxymethyl-, UV-Vis spectroscopy can be employed to monitor the consumption of the starting material or the formation of a chromophoric product, thus providing real-time data on the reaction's progress. spectroscopyonline.comuu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Benzene, methoxymethyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed. nih.gov

The ¹H NMR spectrum of Benzene, methoxymethyl- provides specific information about the different types of protons and their immediate chemical environment. The spectrum is characterized by three distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methoxy (B1213986) protons.

Aromatic Protons (C₆H₅-) : These protons typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm. This signal integrates to five protons, consistent with a monosubstituted benzene ring.

Methylene Protons (-CH₂-) : The two protons of the methylene group are chemically equivalent and appear as a sharp singlet at approximately δ 4.4-4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the benzene ring.

Methoxy Protons (CH₃O-) : The three protons of the methyl group are also equivalent and produce a distinct singlet further upfield, typically around δ 3.3-3.4 ppm, deshielded by the neighboring oxygen atom.

¹H NMR Spectral Data for Benzene, methoxymethyl-

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.3 | Multiplet | 5H |

| Methylene (CH₂) | ~4.4 | Singlet | 2H |

| Methoxy (CH₃) | ~3.3 | Singlet | 3H |

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For Benzene, methoxymethyl-, five distinct signals are typically observed. nih.govspectrabase.com

Aromatic Carbons (C₆H₅-) : The benzene ring shows four separate signals due to symmetry. The carbon atom attached to the -CH₂OCH₃ group (ipso-carbon) appears around δ 138 ppm. The ortho- and meta-carbons are found at approximately δ 128.5 and δ 127.8 ppm, respectively, while the para-carbon resonates around δ 127.6 ppm.

Methylene Carbon (-CH₂-) : The carbon of the methylene bridge is observed at approximately δ 74 ppm.

Methoxy Carbon (CH₃O-) : The methyl carbon of the methoxy group appears at a chemical shift of about δ 58 ppm.

¹³C NMR Spectral Data for Benzene, methoxymethyl-

| Carbon Type | Chemical Shift (δ, ppm) |

| C (ipso) | ~138.2 |

| C (ortho) | ~128.4 |

| C (meta) | ~127.7 |

| C (para) | ~127.5 |

| Methylene (CH₂) | ~74.5 |

| Methoxy (CH₃) | ~58.1 |

X-ray Based Analytical Methods for Material Characterization

X-ray techniques are crucial for characterizing materials involved in the synthesis and transformation of Benzene, methoxymethyl-, particularly catalysts and crystalline solids.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical (oxidation) states of atoms on the surface of heterogeneous catalysts. researchgate.netmdpi.com This is critical for understanding catalytic mechanisms, as reactions occur at the catalyst surface. cardiff.ac.uk For processes involving Benzene, methoxymethyl-, such as its synthesis via etherification or its use as a substrate, XPS can be employed to study the catalysts involved.

Research findings indicate that XPS can identify the oxidation states of active metals (e.g., Pt, Pd, Ni, Co) and characterize their interaction with support materials (e.g., CeO₂, rGO). researchgate.netbeilstein-journals.org For instance, XPS can distinguish between metallic (Pt⁰), and oxidized (Pt²⁺, Pt⁴⁺) species, providing insight into the active form of the catalyst. mdpi.com The technique has a typical analysis depth of around 10 nm, ensuring that the information obtained is relevant to the surface chemistry where catalysis takes place. mdpi.com

X-ray Diffraction (XRD) is a primary method for determining the atomic and molecular structure of a crystal. nih.gov In the context of Benzene, methoxymethyl-, XRD can be used to analyze the crystalline structure of solid derivatives or catalysts. The diffraction pattern provides information on crystal lattice parameters, phase purity, and the arrangement of atoms within the solid state. researchgate.net

Studies on related aromatic compounds like benzene have utilized XRD to investigate molecular packing and structural changes under various conditions, such as high pressure. researchgate.net For example, XRD has been used to confirm the symmetrical hexagonal structure of the benzene ring by analyzing derivatives, showing bond lengths intermediate between single and double bonds. docbrown.info This fundamental technique can be applied to characterize any crystalline materials formed during or after reactions involving Benzene, methoxymethyl-.

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is essential for the separation, isolation, and purity assessment of Benzene, methoxymethyl-. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique.

Reverse-phase (RP) HPLC methods have been developed for the analysis of Benzene, methoxymethyl-. sielc.com In a typical application, a C18 silica (B1680970) column is used as the stationary phase. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the precise ratio adjusted to achieve optimal separation from starting materials, byproducts, or impurities. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separations, allowing for the isolation of pure Benzene, methoxymethyl- for further use or analysis. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds. For Benzene, methoxymethyl-, reversed-phase HPLC (RP-HPLC) is a common and effective approach. sielc.comsielc.com In this mode, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture.

Research Findings: Studies have demonstrated that Benzene, methoxymethyl- can be effectively separated using a C18 or a specialized Newcrom R1 reverse-phase column. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water. sielc.comsielc.com The elution strength of the mobile phase can be adjusted by changing the ratio of acetonitrile to water to optimize the retention time and resolution of the analyte. uv.es For detection, a UV detector is often employed, typically set at a wavelength of 254 nm for aromatic compounds. lew.ro

For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com The separation mechanism in RP-HPLC is primarily based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. uwec.edu The less polar a solute is, the more it is retained on the column. uv.es

Table 1: Example HPLC Conditions for Benzene, methoxymethyl- Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | sielc.com |

| Stationary Phase / Column | Newcrom R1 or C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Additives | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |

| Detector | UV (e.g., at 254 nm) or Mass Spectrometry (MS) | lew.rosid.ir |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds like Benzene, methoxymethyl-. nist.gov In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a gaseous mobile phase, known as the carrier gas. shimadzu.com

Research Findings: The analysis of Benzene, methoxymethyl- is well-documented using GC coupled with a mass spectrometer (GC-MS). escholarship.orgnih.gov This combination allows for both the separation of the compound from a mixture and its definitive identification based on its mass spectrum. escholarship.org In one study involving the analysis of lignin (B12514952) depolymerization products, Benzene, methoxymethyl- was identified with a retention time of 18.864 minutes. escholarship.org

The choice of capillary column is critical for achieving good separation. Non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., DB-5), are commonly used for the analysis of aromatic compounds. nih.gov The Kovats Retention Index, a measure that helps in identifying compounds by normalizing retention times, has been reported for Benzyl (B1604629) methyl ether on standard non-polar columns with values around 973-981. nih.gov

Helium is a frequently used carrier gas, although hydrogen is also an effective alternative that can provide faster analysis times at higher linear velocities. shimadzu.comnih.govyzimgs.com A Flame Ionization Detector (FID) is a common detector for GC analysis of hydrocarbons due to its high sensitivity and wide linear range. yzimgs.comnih.gov

Table 2: Example GC Conditions and Retention Data for Benzene, methoxymethyl-

| Parameter | Condition / Value | Reference |

|---|---|---|

| Chromatographic Mode | Gas-Liquid Chromatography | nist.gov |

| Stationary Phase / Column | DB-5 or similar non-polar phase | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.govyzimgs.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | escholarship.orgyzimgs.com |

| Reported Retention Time | 18.864 min (in a specific lignin analysis) | escholarship.org |

| Kovats Retention Index | 973, 981 (Standard non-polar phase) | nih.gov |

V. Computational Chemistry and Theoretical Investigations of Benzene, Methoxymethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to the theoretical study of Benzene (B151609), methoxymethyl-. These methods solve the Schrödinger equation (or a simplified form of it) for a given molecule to determine its electronic structure and other properties. This information is crucial for predicting reactivity, spectroscopic signatures, and thermodynamic stability.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying molecular systems. sit.edu.cn It is based on the principle that the total energy of a system is a unique functional of its electron density. sit.edu.cn This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from small molecules to large biological systems. sit.edu.cnnih.gov In studies of aromatic compounds, various functionals, such as B3LYP and PBE, are commonly employed to predict molecular geometries, electronic properties, and reaction energetics. whiterose.ac.uk The choice of functional and basis set can significantly impact the accuracy of the results, with hybrid functionals like B3LYP often providing lower total energies, while others like PBE may be more time-efficient. whiterose.ac.uk

DFT is extensively used to model the mechanisms of chemical reactions by locating and characterizing transition states and mapping out reaction pathways. For reactions involving benzene and its derivatives, such as methylation, DFT calculations can distinguish between different proposed mechanisms, like concerted and stepwise pathways. researcher.life

In a concerted pathway , bond-forming and bond-breaking events occur simultaneously in a single transition state. In a stepwise pathway , the reaction proceeds through one or more intermediate species, each step having its own transition state. researcher.life DFT calculations can determine the activation energy (energy barrier) for each pathway. The pathway with the lower activation energy is considered kinetically favored. For instance, in the methylation of benzene with methanol (B129727) over zeolite catalysts, studies have shown that the concerted mechanism may dominate at lower temperatures, while the stepwise pathway becomes more favorable at higher temperatures. researcher.life The formation of a surface-bound methoxy (B1213986) group is a key intermediate in the stepwise mechanism for this type of reaction.

By calculating the Gibbs free energy barriers, researchers can predict how reaction conditions influence the dominant mechanism. Verifying a calculated transition state structure is a critical step, often accomplished by performing a frequency calculation. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. researchgate.net

Table 1: Comparison of Calculated Activation Barriers for Benzene Methylation Pathways

This table illustrates how DFT calculations are used to compare the energetics of different reaction mechanisms for a reaction related to benzene derivatives. Data is based on findings for zeolite-catalyzed benzene methylation.

| Catalyst | Pathway | Rate-Determining Step | Calculated Free Energy Barrier (at 673 K) | Source |

| HZSM-5 | Concerted | Direct Methylation | 165 kJ/mol | |

| HZSM-5 | Stepwise | Methoxy Group Formation | 138 kJ/mol | |

| Hβ | Concerted | Direct Methylation | 168 kJ/mol | |

| Hβ | Stepwise | Methoxy Group Formation | 149 kJ/mol |

DFT calculations are instrumental in elucidating the mechanisms of specific reactions, such as hydride elimination. A notable investigation focused on the formation of the [M-H]⁺ ion from Benzene, methoxymethyl- and its substituted derivatives under positive fast atom bombardment (FAB) ionization conditions. whiterose.ac.ukcardiff.ac.ukwikipedia.org Experimental results, supported by DFT calculations, indicated that hydride elimination occurs specifically from the methylene (B1212753) (-CH₂-) group of the methoxymethyl moiety. whiterose.ac.ukwikipedia.org

The computational analysis revealed that this hydride elimination from the protonated molecule occurs readily. whiterose.ac.uk The resulting cation is stabilized by the delocalization of the positive charge across the aromatic system. This computational finding aligns perfectly with experimental mass spectrometry data, including those from isotopically labeled compounds where deuterium (B1214612) was substituted at the methylene position. whiterose.ac.uk

Furthermore, the study explored the influence of substituents on the benzene ring on the efficiency of hydride elimination. It was found that electron-donating groups facilitate the reaction, while electron-withdrawing groups hinder it. This trend was quantified by comparing the relative peak intensity of the [M-H]⁺ ion for different derivatives. whiterose.ac.ukcardiff.ac.uk

Table 2: Substituent Effect on Hydride Elimination in 1-(Methoxymethyl)benzene Derivatives

This table summarizes the observed trend in the relative intensity of the [M-H]⁺ peak in FAB mass spectra, which was rationalized using computational insights into electronic effects.

| Compound | 4-Position Substituent | Substituent Type | Relative [M-H]⁺ Intensity | Source |

| 4-methoxy-1-(methoxymethyl)benzene | -OCH₃ | Strong Electron-Donating | High | whiterose.ac.ukcardiff.ac.uk |

| Benzene, (methoxymethyl)- | -H | Neutral | Medium | whiterose.ac.ukcardiff.ac.uk |

| 4-nitro-1-(methoxymethyl)benzene | -NO₂ | Strong Electron-Withdrawing | Low | whiterose.ac.ukcardiff.ac.uk |

The non-covalent interactions that govern how Benzene, methoxymethyl- interacts with itself or with other molecules are critical for understanding its physical properties and its role in larger molecular assemblies. DFT is a key tool for studying these weak interactions, which include hydrogen bonds and π-stacking. uni-muenchen.de

For aromatic systems, important interactions include:

π-π Stacking: These interactions occur between the faces of aromatic rings. DFT calculations can determine the optimal geometry (e.g., parallel-displaced vs. sandwich) and the binding energy of these configurations. uni-regensburg.de

C-H···π Interactions: An interaction where a C-H bond points towards the face of a π-system. These are common in the crystal structures of benzene and its derivatives. uni-muenchen.de

C-H···O Hydrogen Bonds: The presence of the methoxy group in Benzene, methoxymethyl- allows for the formation of weak hydrogen bonds where a C-H bond acts as a donor and the oxygen atom acts as an acceptor. uni-muenchen.de

Computational studies on related molecules like nitrobenzene (B124822) derivatives have shown that the introduction of substituents significantly influences the nature and strength of these interactions, often favoring stronger C–H⋯O bonds and stacking interactions over weaker C–H⋯π forces. uni-muenchen.de Hirshfeld surface analysis, often combined with DFT calculations, is another powerful technique used to visualize and quantify intermolecular contacts in crystal structures. whiterose.ac.uk DFT can also predict how molecules like benzene bind to surfaces, such as graphene or coinage metals, providing insights into adsorption heights and binding energies.

Table 3: Common Intermolecular Interactions in Aromatic Systems

This table outlines the types of non-covalent interactions that can be investigated for Benzene, methoxymethyl- using computational methods.

| Interaction Type | Description | Typical Computational Insights |

| π-π Stacking | Attraction between two aromatic rings. | Binding energy, optimal geometry (e.g., T-shaped, parallel-displaced), inter-planar distance. |

| C-H···π | A C-H bond pointing towards the electron-rich face of a π-system. | Interaction energy, geometric parameters (distance, angle). uni-muenchen.de |

| C-H···O | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | Bond distance, bond angle, contribution to crystal packing stability. uni-muenchen.de |

| van der Waals | General non-specific attractive or repulsive forces. | Contribution to overall binding energy, especially when combined with dispersion corrections in DFT. |

A molecule's conformation—the spatial arrangement of its atoms—profoundly affects its properties and reactivity. Computational methods are used to explore the potential energy surface of a molecule to find its stable conformations (local minima) and determine their relative energies.

For Benzene, methoxymethyl-, a key conformational variable is the torsion or dihedral angle around the C(ring)-C(methylene)-O-C(methyl) bonds. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This process, known as a conformational scan, identifies the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformations.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are widely used for geometry optimization. uni-regensburg.de This process finds the coordinates that correspond to the minimum energy for a given isomer or conformer. By comparing the final, optimized energies of different possible structures (e.g., isomers), their relative stabilities can be predicted. uni-regensburg.de For example, computational studies on related molecules have successfully predicted the relative stability of (E) versus (Z) isomers, with results validated by experimental crystallographic data. uni-regensburg.de

Table 4: Example of Relative Energy Calculation for Conformers

This conceptual table shows how computational results for different conformers of a molecule like Benzene, methoxymethyl- would be presented. The values are illustrative.

| Conformer ID | C-C-O-C Dihedral Angle (°) | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Conf-1 | 180 (anti) | B3LYP/6-31G(d,p) | -384.50000 | 0.00 |

| Conf-2 | 60 (gauche) | B3LYP/6-31G(d,p) | -384.49841 | 1.00 |

| Conf-3 | 0 (syn) | B3LYP/6-31G(d,p) | -384.49523 | 3.00 |

Note: 1 Hartree = 627.509 kcal/mol. The relative energy is calculated with respect to the most stable conformer (Conf-1).

Beyond DFT, a spectrum of other quantum chemical methods exists, broadly classified as ab initio and semi-empirical.